4-Cyclopentyl-2H-1,2,3-triazole
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Overview
Description
4-Cyclopentyl-2H-1,2,3-triazole is a heterocyclic compound characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. This compound is part of the broader class of triazoles, which are known for their diverse applications in medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentyl-2H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, a process known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions under mild conditions, leading to the formation of the triazole ring . The reaction can be carried out in various solvents, including water, making it an environmentally friendly process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its application in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopentyl-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triazole N-oxides.
Reduction: Reduction reactions can convert the triazole ring into other nitrogen-containing heterocycles.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Scientific Research Applications
4-Cyclopentyl-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 4-Cyclopentyl-2H-1,2,3-triazole involves its interaction with various molecular targets, including enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, making it an effective inhibitor of certain enzymes. This interaction can disrupt normal cellular processes, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another isomer of triazole with similar applications but different chemical properties.
Benzotriazole: A triazole derivative with applications in corrosion inhibition and photography.
Tetrazole: A related nitrogen-containing heterocycle with applications in pharmaceuticals and materials science.
Uniqueness
4-Cyclopentyl-2H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentyl group enhances its lipophilicity, making it more effective in crossing biological membranes and interacting with hydrophobic targets .
Properties
Molecular Formula |
C7H11N3 |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
4-cyclopentyl-2H-triazole |
InChI |
InChI=1S/C7H11N3/c1-2-4-6(3-1)7-5-8-10-9-7/h5-6H,1-4H2,(H,8,9,10) |
InChI Key |
NCPWJGXUZADANP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NNN=C2 |
Origin of Product |
United States |
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